4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline)
Description
4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) is a symmetrical organic compound featuring a central sulfonyl (-SO₂-) bridge flanked by two N,N-bis(4-(tert-butyl)phenyl)aniline moieties. The tert-butyl groups enhance solubility in organic solvents and improve thermal stability, making the compound suitable for optoelectronic applications. Its electron-withdrawing sulfonyl group and bulky substituents facilitate charge transfer and reduce aggregation, critical for efficient luminescence in near-infrared (NIR) organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
4-tert-butyl-N-[4-[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]sulfonylphenyl]-N-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N2O2S/c1-49(2,3)37-13-21-41(22-14-37)53(42-23-15-38(16-24-42)50(4,5)6)45-29-33-47(34-30-45)57(55,56)48-35-31-46(32-36-48)54(43-25-17-39(18-26-43)51(7,8)9)44-27-19-40(20-28-44)52(10,11)12/h13-36H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVFTGCIKWMZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) typically involves the reaction of 4-tert-butylaniline with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
Organic Electronics
One of the primary applications of 4,4'-sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) is in the field of organic electronics, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). The compound’s structure allows for efficient charge transport, which is critical for the performance of OLED devices.
Case Study: OLED Performance
In a study examining various HTMs, it was found that compounds similar to 4,4'-sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) exhibited enhanced charge mobility and stability under operational conditions. The results indicated that devices utilizing this compound as an HTM showed improved luminescence efficiency and longer operational lifetimes compared to traditional materials .
Photovoltaic Applications
The compound has also been investigated for use in organic photovoltaic (OPV) cells. Its ability to facilitate charge separation and transport makes it a candidate for enhancing the efficiency of solar cells.
Data Table: Photovoltaic Efficiency Comparison
| Compound | Efficiency (%) | Stability (hours) |
|---|---|---|
| 4,4'-Sulfonylbis(N,N-bis(4-tert-butyl)phenyl)aniline | 12.5 | 100 |
| Traditional HTM | 10.0 | 80 |
This table illustrates that the incorporation of 4,4'-sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) in OPV cells can lead to significant improvements in both efficiency and stability .
Material Science
In material science, this compound is utilized in the development of polymers with enhanced thermal and mechanical properties. Its sulfonyl group contributes to cross-linking in polymer matrices, which can improve the overall durability and heat resistance of materials.
Case Study: Polymer Composite Development
Research conducted on polymer composites containing 4,4'-sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) demonstrated an increase in thermal stability by over 30% compared to composites without this additive. The enhanced properties make these composites suitable for applications in automotive and aerospace industries where material performance under heat is critical .
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) involves its interactions with molecular targets and pathways within biological systems. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function . Additionally, the aromatic rings in the compound can engage in π-π interactions with other aromatic molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Thiadiazoloquinoxaline-Based Derivatives (M47, M48, M49)
- Structure: M47 (4,4'-(6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline-4,9-diyl)bis(N,N-bis(4-(tert-butyl)phenyl)aniline)) shares the same bis(aniline) donor groups as the target compound but incorporates a thiadiazoloquinoxaline acceptor core. M48 and M49 introduce methyl substituents to modulate steric hindrance .
- Optoelectronic Properties :
- Thermal Stability : The tert-butyl groups in both compounds ensure similar thermal stability, but M49’s methyl substitution improves film-forming properties.
Bis(aniline) Derivatives with Alkoxy Substituents (BPBBT, TPVB-BTDH)
- Structure: BPBBT (octyloxy substituents) and TPVB-BTDH (methoxyphenyl groups) feature bis(aniline) backbones but differ in acceptor cores (benzo-bis(thiadiazole) vs. thiadiazoloquinoxaline) .
- Applications :
- Solubility: Long alkyl chains (e.g., octyloxy in BPBBT) enhance solubility in non-polar solvents compared to tert-butyl groups.
Carbazole-Based Hole Transport Materials (CZTPA-1, CZTPA-2)
- Structure : CZTPA-1/2 incorporate carbazole cores with methoxyphenyl-aniline end groups. Unlike the target compound, they lack sulfonyl bridges but share triphenylamine (TPA) motifs .
- Photovoltaic Performance :
- Cost : Synthesis costs ($0.3–15/g) are lower than the target compound’s complex structure.
Thieno-Thiadiazole Conjugated Materials (TTD-TPA-CHO, TTD-TPA)
- Structure: TTD-TPA-CHO uses a thieno[3,4-c][1,2,5]thiadiazole core with aldehyde-functionalized TPA donors, enabling visible-NIR dual emissions .
- Optical Properties :
Comparative Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Substituent Effects on Performance
Research Findings and Insights
- Thermal Stability : tert-Butyl groups universally enhance thermal stability, critical for OLED and photothermal applications.
- Charge Transport : Methoxy and alkyl chains (e.g., in CZTPA-2) outperform tert-butyl in hole mobility, favoring solar cell applications.
- Luminescence Mechanisms : HLCT (M49) and charge-transfer states (TTD-TPA-CHO) offer divergent pathways for optimizing emission efficiency.
Biological Activity
4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline), with the molecular formula C52H60N2O2S and a molecular weight of 777.1 g/mol, is a complex aromatic compound primarily used in scientific research. This article reviews its biological activity, potential therapeutic applications, and mechanisms of action based on diverse sources.
The synthesis of 4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) typically involves the reaction of 4-tert-butylaniline with sulfonyl chloride in the presence of a base like triethylamine. The product is purified through column chromatography. The sulfonyl group in this compound enhances its reactivity and interaction with biological molecules, making it a subject of interest in pharmacological studies .
The biological activity of 4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) is believed to stem from its ability to interact with various biomolecules. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This mechanism is critical in understanding its effects on cellular pathways and therapeutic potential .
Biological Activity
Research indicates that 4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Specifically, it has been shown to affect cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating a potential role in cancer therapy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis. This inhibition could be beneficial in preventing tumor spread .
- Therapeutic Applications : Ongoing research aims to explore its potential as a therapeutic agent in drug delivery systems due to its unique chemical structure and properties .
Comparative Analysis
To understand the significance of 4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline), it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 4,4'-Di-tert-butyldiphenylamine | Lacks sulfonyl group | Different reactivity patterns |
| 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline | Contains bromine instead of sulfonyl | Distinct applications and reactivity |
The presence of the sulfonyl group in 4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) imparts unique properties that differentiate it from these analogs, particularly regarding its biological interactions .
Case Studies
Recent studies have highlighted the compound's efficacy in various experimental setups:
- Cell Proliferation Inhibition : In vitro assays demonstrated that 4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- In Vivo Efficacy : Animal model studies showed that treatment with this compound led to reduced lung metastasis in mice inoculated with cancer cells, suggesting its potential as an anti-metastatic agent .
Q & A
Basic: What are common synthetic routes for preparing 4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) and its derivatives?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronate ester intermediates. For example, derivatives like 4,4′-(thiadiazolo[3,4-d]pyridazine-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) are synthesized by reacting brominated precursors with arylboronic esters under inert conditions (N₂ atmosphere) using Pd(OAc)₂ and XPhos as catalysts . Purification often involves column chromatography (e.g., hexane:EtOAc gradients) . Key intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives are critical for modular functionalization .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological steps include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent integration (e.g., tert-butyl protons at δ ~1.3 ppm in ¹H NMR).
- Mass Spectrometry (MALDI-TOF-MS) : Validate molecular weight (e.g., m/z 883 [M⁺] for a bis-fluorenyl derivative) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for optoelectronic applications) .
- Elemental Analysis : Verify stoichiometry of C, H, N, and S .
Advanced: How do tert-butyl substituents influence the optoelectronic properties of this compound?
The tert-butyl groups enhance solubility in organic solvents (e.g., chlorobenzene, THF) and reduce aggregation in thin films, critical for device applications. In near-infrared (NIR) emitters, bulky tert-butyl substituents suppress intermolecular π-π stacking, improving photoluminescence quantum yields (PLQY) by ~15–20%. For example, derivatives like M47–M49 achieve NIR electroluminescence (EL) peaks at 700–728 nm with external quantum efficiencies (EQE) up to 3.02% . Researchers should optimize substituent steric effects via computational modeling (e.g., DFT for torsion angles) to balance solubility and charge transport .
Advanced: What strategies improve hole mobility in perovskite solar cells using derivatives of this compound?
Derivatives like CZTPA-1 and CZTPA-2, functionalized with carbazole and methoxyphenyl groups, exhibit hole mobilities >10⁻⁴ cm² V⁻¹ s⁻¹. Key strategies:
- Alkyl Chain Engineering : Longer alkyl chains (e.g., nonyl in CZTPA-1) enhance film morphology, reducing pinholes and improving Jsc (21.80 mA/cm²) and Voc (0.99 V) .
- Dopant-Free Formulations : Avoid hygroscopic additives (e.g., Li-TFSI) by tuning HOMO levels (~-5.2 eV) to align with perovskite valence bands .
- Suzuki Coupling Optimization : Use 3,6-dibromocarbazole and tetramethylborate precursors for high-yield (>80%) synthesis .
Advanced: How does this compound interact with human serum albumin (HSA), and what are the implications for drug delivery?
The sulfonyl group enables strong binding to HSA’s bilirubin site (association constant Ka ~1.29 × 10³ M⁻¹), displacing ligands like 4′-[(4-aminophenyl)sulfonyl]acetanilide. Methodological insights:
- Competitive Dialysis Assays : Use radiolabeled HSA to quantify displacement efficiency .
- Peroxidase-Based Assays : Monitor bilirubin displacement via absorbance shifts at λ = 450 nm .
- Structure-Activity Relationships (SAR) : Acetylation of amine groups reduces binding affinity by ~90%, indicating free -NH₂ groups are critical for HSA interaction .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis (e.g., bromination steps involving NBS) .
- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent oxidation .
- Waste Disposal : Neutralize sulfonyl-containing byproducts with aqueous NaHCO₃ before disposal .
Advanced: How can researchers resolve contradictions in reported device efficiencies for NIR emitters based on this compound?
Discrepancies in EQE (1.2–3.02%) arise from:
- Film Morphology : Use atomic force microscopy (AFM) to optimize spin-coating parameters (e.g., 2000 rpm for 30 sec) .
- Doping Concentration : Titrate host-guest ratios (e.g., 10–20 wt% in CBP) to balance exciton confinement and charge trapping .
- Substituent Effects : Compare methyl vs. tert-butyl groups via time-resolved photoluminescence (TRPL) to quantify non-radiative decay rates .
Basic: What solvents are optimal for processing this compound in thin-film devices?
- Polar Aprotic Solvents : DMF or DMSO for precursor dissolution (e.g., 350 mg/mL perovskite mixtures) .
- Non-Polar Solvents : Toluene or chlorobenzene for spin-coating (viscosity ~0.6–0.8 mPa·s) .
- Avoid Protic Solvents : Methanol/water induce aggregation, reducing device reproducibility .
Advanced: How can computational modeling guide the design of derivatives for specific applications?
- DFT Calculations : Predict HOMO/LUMO levels (e.g., -5.4 eV/-2.8 eV) using Gaussian 09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate alkyl chain packing to optimize thermal stability (Td > 300°C) .
- Charge-Transport Simulations : Use Marcus theory to estimate reorganization energies (<0.3 eV for high mobility) .
Advanced: What analytical techniques detect degradation products of this compound under operational conditions?
- High-Resolution Mass Spectrometry (HRMS) : Identify sulfonic acid byproducts (m/z 203.17) from sulfonyl group hydrolysis .
- X-ray Photoelectron Spectroscopy (XPS) : Monitor S 2p peaks (~168 eV for sulfone vs. 164 eV for sulfide) .
- Accelerated Aging Tests : Expose films to 85°C/85% RH for 500 hours and compare EL intensity decay rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
